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Compound of Interest

Compound Name: 3-Bromo-8-methoxyquinoline

Cat. No.: B1373899

Introduction: The Strategic Importance of the
Quinoline Core

The quinoline ring system is a "privileged structure” in medicinal chemistry, forming the core of
numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and
ability to engage in various biological interactions make it a cornerstone in the design of novel
therapeutics. Within this important class of heterocycles, 8-methoxyquinoline derivatives have
demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and
anticancer properties.[3][4] The strategic introduction of a bromine atom at the 3-position of the
8-methoxyquinoline scaffold creates a highly versatile building block: 3-bromo-8-
methoxyquinoline. The bromine atom serves as a reactive "handle,” enabling chemists to
introduce a diverse array of chemical moieties through various cross-coupling reactions.[1] This
functionalization is pivotal for exploring structure-activity relationships (SAR) and optimizing
lead compounds into potent and selective drug candidates.

This guide provides a comprehensive overview of 3-bromo-8-methoxyquinoline as a key
building block in modern drug discovery. We will delve into its synthetic utility, provide detailed
protocols for its application in cornerstone cross-coupling reactions, and highlight its role in the
synthesis of biologically active molecules.

Key Physicochemical Properties of 3-Bromo-8-
methoxyquinoline
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A foundational understanding of the physicochemical properties of a building block is crucial for
its effective application in synthesis and for predicting the properties of its derivatives.

Property Value Source
Molecular Formula C10HsBrNO [5]
Molecular Weight 238.08 g/mol [6]
CAS Number 103030-27-9 [7]

Not explicitly stated, but
Appearance o ] [4]
derivatives are often solids.

) Typically 295% for commercial
Purity [6]
samples.

Synthetic Applications: Gateway to Molecular
Diversity

The true power of 3-bromo-8-methoxyquinoline lies in its ability to undergo a variety of
palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern
synthetic chemistry, allowing for the precise and efficient formation of carbon-carbon and
carbon-heteroatom bonds.

Workflow for Employing 3-Bromo-8-methoxyquinoline in
Cross-Coupling Reactions
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Caption: A generalized workflow for the functionalization of 3-bromo-8-methoxyquinoline.
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Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for creating biaryl and related structures, which
are prevalent in kinase inhibitors and other targeted therapies.[8][9] This reaction couples 3-
bromo-8-methoxyquinoline with a variety of organoboron reagents, most commonly boronic
acids or their esters.[1][10] The choice of catalyst, ligand, base, and solvent system is critical
for achieving high yields and accommodating a wide range of functional groups.[11]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

o Rationale: This protocol employs a common palladium catalyst, Pd(dppf)Clz, which is often
effective for coupling aryl bromides.[11] The use of a base like sodium carbonate is essential
to activate the boronic acid for transmetalation.[12] A mixed solvent system of dioxane and
water aids in dissolving both the organic and inorganic reagents.[11]

e Materials:
o 3-Bromo-8-methoxyquinoline (1.0 mmol, 1.0 equiv)
o Arylboronic acid (1.2 mmol, 1.2 equiv)

o [1,1'-Bis(diphenylphosphino)ferrocene]palladium(ll) dichloride (Pd(dppf)Cl2) (0.03 mmol,
0.03 equiv)[11]

o Sodium carbonate (NazCOs) (2.0 mmol, 2.0 equiv)
o Degassed 1,4-dioxane and water (4:1 v/v)
o Anhydrous sodium sulfate (Na2SOa)

e Procedure:

o To a round-bottom flask or microwave vial, add 3-bromo-8-methoxyquinoline, the
arylboronic acid, Pd(dppf)Clz, and sodium carbonate.

o Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

o Add the degassed 1,4-dioxane/water solvent mixture via syringe.
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o Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[11]
o Monitor the reaction progress using thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and dilute with ethyl
acetate and water.

o Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, and filter.[11]
o Concentrate the filtrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford the desired 3-
aryl-8-methoxyquinoline derivative.

Comparative Catalyst Systems for Suzuki-Miyaura Coupling:
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Catalyst . Temperat ) Observati
Ligand Base Solvent Yield (%)
System ure (°C) ons

Good yield
for mono-
arylation of
dibromoqui
Pd(PPhs)s  PPhs K2COs Toluenelfz - 90110 75 nofines,

(@] suggesting
applicabilit
y to 3-
bromoquin
oline.[10]

Arobust
and widely
1,4- used
dppf K2COs Dioxane/H2  80-90 High system for

O various aryl

Pd(dppf)Cl

2

bromides.
[10][11]

Bulky
monophos
phine
ligands are
generally
Pd(OAc)2 XPhos K3POa Toluene 100 High ]
effective
for
challenging
substrates.

[10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is fundamental in medicinal chemistry, as the amino
group is a key pharmacophore in a vast number of drugs. The Buchwald-Hartwig amination
provides a powerful and general method for coupling amines with aryl halides.[13][14] This
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reaction has largely replaced harsher, classical methods due to its broad substrate scope and
functional group tolerance.[13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

» Rationale: This protocol utilizes a palladium acetate precursor with a bulky, electron-rich
phosphine ligand like XPhos.[10] Such ligands are crucial for promoting both the oxidative
addition and the final reductive elimination steps of the catalytic cycle.[15] A strong, non-
nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine,
facilitating its entry into the catalytic cycle.[14]

o Materials:

o 3-Bromo-8-methoxyquinoline (1.0 mmol, 1.0 equiv)

[e]

Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

o

Palladium(ll) acetate (Pd(OAc)2) (1-5 mol%)

[¢]

XPhos (1.5-7.5 mol%)

o

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

[e]

Anhydrous toluene or dioxane
e Procedure:

o In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with
Pd(OAc)2, XPhos, and NaOt-Bu.

o Evacuate and backfill the tube with argon.

o Add the anhydrous solvent (e.g., toluene), followed by 3-bromo-8-methoxyquinoline and
the amine.

o Seal the Schlenk tube and heat the mixture in an oil bath at 80-120 °C.[10]

o Monitor the reaction by TLC or GC until the starting material is consumed.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/pdf/comparing_the_efficacy_of_different_catalysts_for_3_bromoquinoline_coupling.pdf
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://www.alfa-chemistry.com/resources/buchwald-hartwig-coupling.html
https://www.benchchem.com/product/b1373899?utm_src=pdf-body
https://www.benchchem.com/product/b1373899?utm_src=pdf-body
https://www.benchchem.com/pdf/comparing_the_efficacy_of_different_catalysts_for_3_bromoquinoline_coupling.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate),
and filter through a pad of celite.

o Concentrate the filtrate and purify the residue by column chromatography to yield the 3-
amino-8-methoxyquinoline derivative.[10]

3-Bromo-8-methoxyquinoline Amine (HNRz)
Pd(O)L2 ( (Ar-Br) ] ( + Base

Pd(Il) Complex

Amine Coordination
& Deprotonation

Amido Complex
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)

Click to download full resolution via product page

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
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Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are
important intermediates and structural motifs in pharmaceuticals and materials science.[16][17]
The reaction couples 3-bromo-8-methoxyquinoline with a terminal alkyne, catalyzed by a
palladium complex and a copper(l) co-catalyst.[16]

Protocol 3: General Procedure for Sonogashira Coupling

o Rationale: This reaction employs a dual catalytic system. The palladium catalyst facilitates
the main cross-coupling cycle, while the copper(l) salt acts as a co-catalyst to form a copper
acetylide intermediate, which then undergoes transmetalation with the palladium center.[17]
An amine base, such as triethylamine, serves as both the base and, in some cases, the
solvent.

o Materials:

o 3-Bromo-8-methoxyquinoline (1.0 mmol, 1.0 equiv)

o

Terminal alkyne (1.2 mmol, 1.2 equiv)

[¢]

Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz) (2-5 mol%)

[¢]

Copper(l) iodide (Cul) (3-10 mol%)

[e]

Triethylamine (EtsN) or another suitable amine base

o

Anhydrous solvent (e.g., THF or DMF)

e Procedure:
o To an oven-dried flask, add 3-bromo-8-methoxyquinoline, Pd(PPhs)2Clz, and Cul.
o Evacuate and backfill with an inert gas.

o Add the anhydrous solvent and the amine base, followed by the terminal alkyne.
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o Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until
completion, as monitored by TLC.

o Once the reaction is complete, dilute the mixture with an organic solvent and water.
o Separate the layers and extract the aqueous phase with the organic solvent.

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate.

o Purify the crude product by column chromatography to obtain the 3-alkynyl-8-
methoxyquinoline.

Applications in the Synthesis of Bioactive
Molecules

The 8-hydroxyquinoline scaffold (often derived from 8-methoxyquinoline via demethylation) is a
well-established pharmacophore with a wide range of biological activities, including anticancer,
antifungal, and neuroprotective effects.[18][19][20] The ability to functionalize the 3-position of
the 8-methoxyquinoline core allows for the fine-tuning of these properties.

Anticancer Agents

Derivatives of brominated quinolines have shown significant antiproliferative activity against
various cancer cell lines.[4] For instance, multiply brominated 8-methoxyquinolines have
demonstrated inhibitory effects against C6 (rat glioblastoma), HeLa (human cervical cancer),
and HT29 (human colorectal adenocarcinoma) cell lines.[1][4] The introduction of substituents
at the 3-position via the methods described above can modulate the compound's ability to
interact with biological targets, such as topoisomerase |, a critical enzyme in DNA replication
and repair.[4]

Antiproliferative Activity of Brominated Quinoline Derivatives:
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Compound .
Cancer Cell Line ICso0 Reference
ID/IName
5,7-Dibromo-8- )
o C6 (Rat Glioblastoma)  12.3 pg/mL [1]
hydroxyquinoline
7-Bromo-8-
C6 (Rat Glioblastoma)  25.6 pg/mL [1]

hydroxyquinoline

5,7-dibromo-3,6-
dimethoxy-8- C6, HelLa, HT29 5.45-9.6 pg/mL [1]
hydroxyquinoline (11)

3,5,6,7-tetrabromo-8- Showed significant
o C6, HelLa, HT29 o [1]
methoxyquinoline (7) inhibition

Antifungal Agents

The 8-hydroxyquinoline core is present in several antifungal agents.[21] Modification at various
positions on the quinoline ring, including the 3-position, can enhance potency and selectivity.
The ability to introduce hydrophilic heterocyclic substituents via Buchwald-Hartwig amination,
for example, is a promising strategy for developing new antifungal candidates.[21]

Conclusion and Future Outlook

3-Bromo-8-methoxyquinoline is a powerful and versatile building block in medicinal
chemistry. Its utility is firmly established through its successful application in robust and reliable
cross-coupling reactions, which provide access to a vast chemical space of novel derivatives.
The protocols and data presented herein serve as a practical guide for researchers and drug
development professionals to harness the potential of this scaffold. Future explorations will
undoubtedly involve the development of novel catalytic systems to further expand the scope of
compatible functional groups and the application of these derivatives in emerging therapeutic
areas, solidifying the role of 3-bromo-8-methoxyquinoline as a key component in the
medicinal chemist's toolbox.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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